2-pyrrolidin-1-yl-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide
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Overview
Description
2-pyrrolidin-1-yl-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-pyrrolidin-1-yl-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide typically involves the reaction of pyrrolidine with sulfonyl chlorides and acetamides under controlled conditions. One common method involves the use of trifluoroacetic acid as a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-pyrrolidin-1-yl-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-pyrrolidin-1-yl-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-pyrrolidin-1-yl-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine-2-one: Known for its antitumor activity.
Pyrrolidine-2,5-diones: Used in the synthesis of bioactive molecules.
Prolinol: A derivative of pyrrolidine with applications in asymmetric synthesis.
Uniqueness: 2-pyrrolidin-1-yl-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide is unique due to its dual pyrrolidine rings and sulfonyl group, which confer distinct chemical properties and biological activities. This structural uniqueness allows for diverse applications in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
2-pyrrolidin-1-yl-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c20-16(13-18-9-1-2-10-18)17-14-5-7-15(8-6-14)23(21,22)19-11-3-4-12-19/h5-8H,1-4,9-13H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBLOJVRGLPIGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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